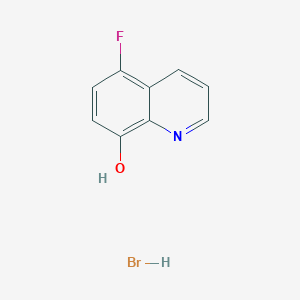
5-Fluoroquinolin-8-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroquinolin-8-ol hydrobromide is a chemical compound with the formula C9H7BrFNO. It is used for pharmaceutical testing . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoroquinolin-8-ol hydrobromide is1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H . This indicates the presence of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule. Physical And Chemical Properties Analysis
5-Fluoroquinolin-8-ol hydrobromide is a powder at room temperature. It has a molecular weight of 244.06 .Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
5-Fluoroquinolin-8-ol hydrobromide and its derivatives exhibit intriguing photophysical properties. The synthesis of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, for example, resulted in compounds that showed strong fluorescence emission, indicating potential applications in fluorescence-based technologies. The quantum yield of these compounds was enhanced compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex. Detailed electronic structures and photophysical properties were investigated, revealing significant contributions of aryl substituents to the frontier molecular orbitals (FMOs) (Suliman, Al-Nafai, & Al-Busafi, 2014).
Sensing and Detection Applications
8-Hydroxyquinoline derivatives and their metallic complexes show promise in sensing and detection applications due to their fluorescence properties. Specific derivatives exhibited a shift in luminescence wavelength and prolonged fluorescence lifetime, indicating potential for use in fluorescent sensors and organic light-emitting diodes (OLEDs). The fluorescence properties were thoroughly studied, highlighting their significance in various sensing applications (Ouyang, Zeng, & Xie, 2007).
Corrosion Monitoring and Protection
8-Hydroxyquinoline and its derivatives have been explored for corrosion monitoring and protection. For instance, 8-Hydroxyquinoline was utilized as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection. The incorporation of 8-Hydroxyquinoline in coatings demonstrated potential for in situ corrosion detection at early stages, which is critical in preventing severe damages to metal surfaces. This application benefits from the compound's ability to indicate the presence of Fe2+/Fe3+ ions produced during the corrosion process (Roshan, Dariani, & Mokhtari, 2018).
Fluorescent Probes and Bioimaging
Derivatives of 8-Hydroxyquinoline have been developed as fluorescent probes for selective detection of ions like Mg2+. These probes offer dual fluorescence response modes for highly selective detection, making them useful in various applications including bioimaging and environmental monitoring. The design of such probes leverages the intrinsic properties of 8-Hydroxyquinoline, offering sensitivity and selectivity in detection (Fu et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
5-fluoroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWBKIESQHYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinolin-8-ol hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)
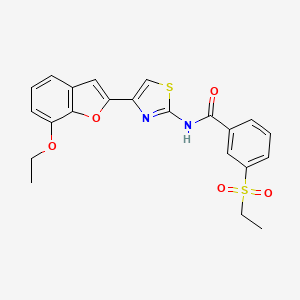
![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)
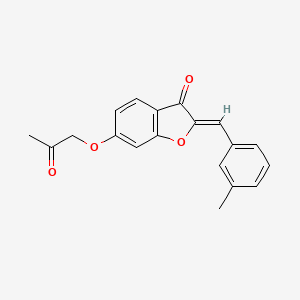
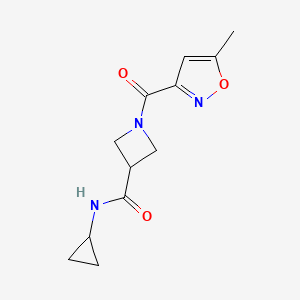
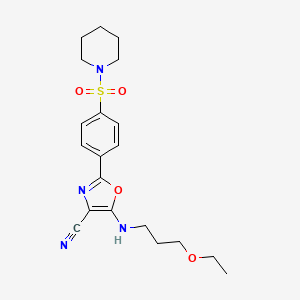
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)

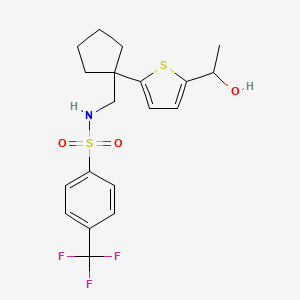
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
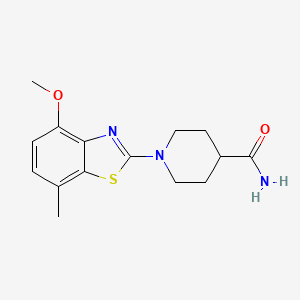
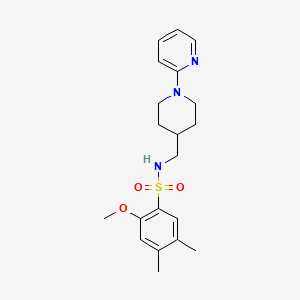
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)